1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine
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Overview
Description
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridazine ring, making it part of the pyrrolopyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine typically involves multi-step processes. One common method includes:
Cyclization: Starting with a suitable pyrrole derivative, cyclization reactions are employed to form the pyridazine ring.
Functionalization: The resulting intermediate is then functionalized to introduce the propan-1-amine group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its derivatives may be used in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action for 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with a pyrrole and pyrazine ring.
Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolopyrimidine: Contains a pyrrole ring fused to a pyrimidine ring, with applications in medicinal chemistry.
Uniqueness: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its potential as a lead compound in drug discovery sets it apart from other similar heterocycles.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-pyrrolo[1,2-b]pyridazin-7-ylpropan-1-amine |
InChI |
InChI=1S/C10H13N3/c1-2-9(11)10-6-5-8-4-3-7-12-13(8)10/h3-7,9H,2,11H2,1H3 |
InChI Key |
VSISZZJHXQOWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C2N1N=CC=C2)N |
Origin of Product |
United States |
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